N-(4-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a bromophenyl group and a thiophenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine typically involves multi-step organic reactions. One common method is the condensation of 4-bromoaniline with 2-thiophenecarboxaldehyde to form an intermediate Schiff base, which is then cyclized with o-phenylenediamine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for higher yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while substitution of the bromine atom may yield various substituted quinoxalines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoxaline derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active compound.
Industry: Use in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl and thiophenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine
- N-(4-Methylphenyl)-3-(thiophen-2-yl)quinoxalin-2-amine
- N-(4-Fluorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine
Uniqueness
N-(4-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger atom compared to chlorine, fluorine, or hydrogen, which can affect the compound’s steric and electronic properties.
Properties
CAS No. |
832081-77-3 |
---|---|
Molecular Formula |
C18H12BrN3S |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-thiophen-2-ylquinoxalin-2-amine |
InChI |
InChI=1S/C18H12BrN3S/c19-12-7-9-13(10-8-12)20-18-17(16-6-3-11-23-16)21-14-4-1-2-5-15(14)22-18/h1-11H,(H,20,22) |
InChI Key |
JXCFAGTUNKWHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=C(C=C3)Br)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.